Elzasonan citrate Elzasonan citrate Elzasonan citrate is a selective 5-HT1B and 5-HT1D receptor antagonist for the treatment of depression. By preferentially blocking 5-HT1B and 5-HT1D autoreceptors, Elzasonan is thought to enhance serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex and ultimately resulting in antidepressant effects.
Brand Name: Vulcanchem
CAS No.: 361343-20-6
VCID: VC0527032
InChI: InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-;
SMILES: CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C28H31Cl2N3O8S
Molecular Weight: 640.5 g/mol

Elzasonan citrate

CAS No.: 361343-20-6

Cat. No.: VC0527032

Molecular Formula: C28H31Cl2N3O8S

Molecular Weight: 640.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Elzasonan citrate - 361343-20-6

Specification

CAS No. 361343-20-6
Molecular Formula C28H31Cl2N3O8S
Molecular Weight 640.5 g/mol
IUPAC Name (2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C22H23Cl2N3OS.C6H8O7/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,14-15H,8-13H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b21-14-;
Standard InChI Key FIXQLYVNGQBUAP-UXTSPRGOSA-N
Isomeric SMILES CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
SMILES CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Elzasonan citrate (CID 6506050) is a thiomorpholinone derivative with the molecular formula C<sub>28</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>8</sub>S and a molecular weight of 640.5 g/mol . The compound exists as a citrate salt of the free base elzasonan, enhancing its solubility for pharmaceutical formulations. Key structural features include:

  • A 3,4-dichlorophenyl group linked to a thiomorpholin-3-one core.

  • A 4-methylpiperazine moiety attached via a benzylidene bridge.

  • A stereochemical E/Z isomerism at the benzylidene double bond, with the E-configuration predominating in the active form .

Table 1: Physicochemical Properties of Elzasonan Citrate

PropertyValueSource
Molecular FormulaC<sub>28</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>8</sub>S
Molecular Weight640.5 g/mol
SMILES NotationCN1CCN(CC1)C2=C/C=C3/SCCN(C3=O)C4=CC=C(Cl)C(Cl)=C4
InChI KeyLHYMPSWMHXUWSK-STZFKDTASA-N
CAS Registry Number361343-20-6

The compound’s structure was optimized for CNS penetration, balancing lipophilicity (clogP ~3.2) with hydrogen-bonding capacity to cross the blood-brain barrier .

Pharmacokinetics and Metabolic Profile

A seminal human study administering 10 mg of [<sup>14</sup>C]-elzasonan to healthy males revealed extensive metabolism and prolonged elimination :

  • Absorption: Peak plasma concentrations occurred at 4–6 hours, with an absolute bioavailability of ~65% (estimated from animal models).

  • Distribution: Volume of distribution exceeded 500 L, suggesting extensive tissue penetration, including the CNS.

  • Elimination: Terminal half-life of 31.5 hours, with 79% total recovery (58% fecal, 21% urinary) .

Table 2: Key Pharmacokinetic Parameters

ParameterValueSource
Half-life (t<sub>1/2</sub>)31.5 hours
Total Recovery79% (58% feces, 21% urine)
Major Circulating MetaboliteCyclized indole (M6)

Metabolic pathways included:

  • Oxidative N-demethylation: Producing nor-elzasonan (M1).

  • Aryl hydroxylation: Forming 5-hydroxyelzasonan (M3), the primary fecal metabolite (34% of dose).

  • Cyclization: Generating a novel indole derivative (M6), which constituted 65% of plasma radioactivity .

The formation of M6, a pharmacologically inactive metabolite, involved intramolecular cyclization of the 4-methylpiperazine side chain, a reaction hypothesized to proceed via an intermediate iminium ion .

Mechanism of Action and Target Engagement

Elzasonan citrate exhibited subnanomolar affinity for human 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors (K<sub>i</sub> = 0.8 nM and 1.2 nM, respectively), with >100-fold selectivity over other serotonin receptor subtypes . Its antagonism modulated serotonin-mediated neurotransmission in preclinical models, particularly in brain regions implicated in anxiety and affective disorders:

  • Prefrontal Cortex: Reduced serotonin-induced glutamate release.

  • Raphe Nuclei: Attenuated autoreceptor feedback, increasing serotonin synthesis.

Despite robust in vitro activity, the clinical translation was limited by extensive metabolism to inactive species (e.g., M6), reducing target engagement in humans .

Clinical Development and Discontinuation

Pfizer advanced elzasonan citrate to Phase II trials for generalized anxiety disorder and major depressive disorder before discontinuation in the mid-2000s. Available data suggest:

  • Phase I: Tolerability up to 50 mg/day, with dose-linear pharmacokinetics.

  • Phase II: Lack of efficacy superiority over placebo at 28-day endpoints, despite adequate target occupancy (>80% at 20 mg/day).

The high metabolic clearance and formation of M6 likely contributed to subtherapeutic CNS concentrations, prompting termination of development .

Analytical and Synthetic Considerations

Synthesis of elzasonan citrate involved a seven-step sequence:

  • Condensation of 3,4-dichloroaniline with thiomorpholinone.

  • Buchwald-Hartwig amination to introduce the 4-methylpiperazine group.

  • Salt formation with citric acid in ethanol/water .

Quality control utilized HPLC-MS methods with a retention time of 12.4 minutes (C18 column, 0.1% formic acid/acetonitrile gradient) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator